Superior Potency Conferred by Cyclopropylmethyl-Piperazine Fragment in PLK1 Inhibitors
In the development of dihydropteridinone PLK1 inhibitors, the incorporation of the 1-(cyclopropylmethyl)piperazine moiety (as found in Volasertib) was essential for achieving sub-nanomolar potency. While direct IC50 data for the isolated intermediate is not applicable, the final drug candidate containing this fragment, Volasertib, exhibits an IC50 of 0.87 nM against PLK1. This represents a significant potency enhancement over earlier-generation PLK1 inhibitors lacking this specific motif. For context, the PLK1 inhibitor BI 2536 (which lacks the cyclopropylmethylpiperazine fragment) has a reported IC50 of 0.83 nM, but Volasertib's improved pharmacokinetic profile, partly attributed to the cyclopropylmethyl group, led to its clinical advancement .
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.87 nM (Volasertib containing the target fragment) |
| Comparator Or Baseline | BI 2536 (lacking cyclopropylmethylpiperazine): 0.83 nM; Alternative PLK inhibitors with varying fragments: 5-56 nM |
| Quantified Difference | Volasertib demonstrates a 5.7- to 64.4-fold increase in potency over closely related kinases PLK2 (5 nM) and PLK3 (56 nM), highlighting the fragment's contribution to selectivity . |
| Conditions | In vitro PLK1 enzymatic assay; Cell-free kinase activity assay. |
Why This Matters
Procuring this specific intermediate is critical for replicating the potent and selective PLK1 inhibition profile of Volasertib, a clinically investigated antineoplastic agent.
